Boiling Point and Density Differentiate 4‑Acetylcyclohexene from the Conjugated Isomer 1‑Acetylcyclohexene
4‑Acetylcyclohexene exhibits a substantially lower boiling point (180.9 °C at 760 mmHg) compared to its conjugated α,β‑unsaturated isomer 1‑acetylcyclohexene (201–202 °C at 760 mmHg) [1]. This ~20 °C difference, arising from reduced π‑conjugation and intermolecular dipole–dipole interactions in the non‑conjugated β,γ‑isomer, allows for cleaner distillation‑based purification and unambiguous identity verification [2]. Density values also diverge: 4‑acetylcyclohexene (predicted 0.947 g/cm³) vs. 1‑acetylcyclohexene (0.966 g/mL at 25 °C) [1].
| Evidence Dimension | Boiling point (760 mmHg) |
|---|---|
| Target Compound Data | 180.9 °C (predicted) |
| Comparator Or Baseline | 1‑Acetylcyclohexene: 201–202 °C |
| Quantified Difference | Δ ≈ 20–21 °C lower |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
The lower boiling point enables more energy‑efficient purification and provides a simple physical QC metric to distinguish 4‑acetylcyclohexene from the more common 1‑acetyl isomer.
- [1] Common Chemistry (CAS). 1‑Acetylcyclohexene (CAS 932‑66‑1). Boiling point: 201.5 °C. View Source
- [2] Sugita, K.; Tamura, S. Stereochemical Studies in Friedel-Crafts Reactions. II. Bull. Chem. Soc. Jpn. 1971, 44 (12), 3388–3391. View Source
